Sodium risedronate

Description

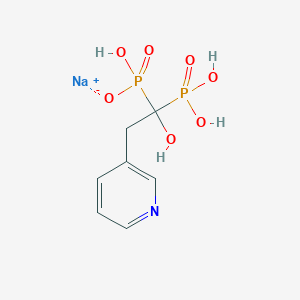

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

115436-72-1 |

|---|---|

Molecular Formula |

C7H11NNaO7P2 |

Molecular Weight |

306.10 g/mol |

IUPAC Name |

sodium (1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid |

InChI |

InChI=1S/C7H11NO7P2.Na/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15); |

InChI Key |

JAROYDNJQWMRAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.[Na] |

Appearance |

Assay:≥95%A crystalline solid |

Other CAS No. |

122458-82-6 115436-72-1 |

Pictograms |

Irritant |

Related CAS |

105462-24-6 (Parent) |

Synonyms |

1-Hydroxy-2-(3-pyridyl)ethylidene diphosphonate 2-(3-pyridinyl)-1-hydroxyethylidene-bisphosphonate 2-(3-pyridinyl)-1-hydroxyethylidenebisphosphonate Actonel Atelvia Bisphosphonate Risedronate Sodium risedronate risedronate sodium Risedronate Sodium, Bisphosphonate risedronic acid risedronic acid, monosodium salt Sodium, Bisphosphonate Risedronate |

Origin of Product |

United States |

Foundational & Exploratory

Risedronate's Inhibition of Farnesyl Pyrophosphate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risedronate, a potent nitrogen-containing bisphosphonate (N-BP), is a cornerstone in the treatment of osteoporosis and other bone-related diseases.[1][2] Its therapeutic efficacy is primarily attributed to the direct inhibition of farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate (B85504) pathway within osteoclasts.[3][4] This inhibition disrupts the synthesis of essential isoprenoid lipids, leading to impaired osteoclast function and ultimately, apoptosis. This technical guide provides an in-depth exploration of the molecular mechanism of risedronate's interaction with FPPS, presenting key quantitative data, detailed experimental protocols for studying this inhibition, and visual representations of the involved pathways and processes.

Introduction to Risedronate and its Target: Farnesyl Pyrophosphate Synthase

Risedronate is a third-generation bisphosphonate characterized by a pyridinyl side chain, which plays a crucial role in its high potency.[5] Like other N-BPs, risedronate has a high affinity for hydroxyapatite, the mineral component of bone, leading to its targeted delivery to sites of active bone resorption.[3] Once at the bone surface, it is endocytosed by osteoclasts, the primary cells responsible for bone resorption.[4]

The molecular target of risedronate within osteoclasts is Farnesyl Pyrophosphate Synthase (FPPS).[6] FPPS is a key enzyme in the mevalonate pathway, responsible for the synthesis of isoprenoid lipids.[7] This pathway produces farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[6] These proteins are essential for maintaining the cytoskeletal integrity, vesicular trafficking, and survival of osteoclasts.[3]

The Mevalonate Pathway and Risedronate's Point of Intervention

The mevalonate pathway is a complex series of enzymatic reactions that produce cholesterol and non-sterol isoprenoids. Risedronate's inhibitory action is highly specific to FPPS, which catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), and subsequently the condensation of GPP with another IPP molecule to yield FPP.[8]

By inhibiting FPPS, risedronate prevents the synthesis of FPP and GGPP.[6] This lack of essential isoprenoid lipids leads to the disruption of osteoclast function and induces apoptosis, thereby reducing bone resorption.[3]

Quantitative Analysis of Risedronate's Inhibitory Potency

The inhibitory potency of risedronate against FPPS is commonly quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Risedronate is a potent inhibitor of FPPS, with IC50 values in the nanomolar range.

| Bisphosphonate | Initial IC50 (nM) | Pre-incubated IC50 (nM) | Organism/Enzyme Source | Reference(s) |

| Risedronate | 450 | 5.7 | Human | [9] |

| Zoledronate | 360-450 | 4.1 | Human | [9] |

| Ibandronate | 1000 | 25 | Human | [9] |

| Alendronate | 2250 | 260 | Human | [9] |

| Pamidronate | 1900 | 353 | Human | [9] |

| Risedronate | 8.4 ± 1.2 | - | Babesia bovis | [10] |

| Risedronate Phenyl Analog | 2000 | - | Human | [9][11] |

Note: The pre-incubated IC50 values are typically lower, reflecting the time-dependent inhibition characteristic of many N-BPs, where a conformational change in the enzyme-inhibitor complex leads to tighter binding.[9] The potency of risedronate is significantly influenced by the nitrogen atom in its heterocyclic ring.[11]

Molecular Mechanism of FPPS Inhibition

X-ray crystallography and neutron diffraction studies have provided detailed insights into the binding of risedronate to the active site of human FPPS.[8][12][13] Risedronate binds to the geranyl pyrophosphate (GPP) binding pocket of the enzyme.[14]

The binding is coordinated by three magnesium ions (Mg²⁺) and involves interactions with several key amino acid residues, particularly within two aspartate-rich motifs (DDXXD).[13][15] The pyridinyl nitrogen of risedronate forms crucial hydrogen bonds with the side chain of Threonine 201 and the main-chain carbonyl of Lysine 200.[6] This interaction is thought to mimic the carbocation intermediate of the normal enzymatic reaction, leading to a very stable enzyme-inhibitor complex.[6]

Experimental Protocols

Expression and Purification of Recombinant Human FPPS

A reliable source of purified FPPS is essential for in vitro inhibition studies. The following is a general protocol for the expression and purification of recombinant human FPPS in E. coli.

-

Expression:

-

A plasmid containing the human FPPS gene with an N-terminal His6 tag is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

The cells are cultured in Luria-Bertani (LB) medium at 37°C until an optical density at 600 nm (OD600) of 0.6-0.8 is reached.

-

Protein expression is induced by the addition of 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated overnight at 18°C.[1]

-

-

Purification:

-

Cells are harvested by centrifugation and lysed in a buffer containing 50 mM HEPES (pH 7.5), 500 mM NaCl, 2 mM β-mercaptoethanol, 5 mM imidazole, and 5% glycerol.[1]

-

The lysate is clarified by centrifugation and the supernatant is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column.[1]

-

The column is washed with the lysis buffer, and the His-tagged FPPS is eluted using an increasing gradient of imidazole.[1]

-

Fractions containing FPPS are pooled and further purified by size-exclusion chromatography (e.g., using a Superdex 200 column) to remove aggregates and other impurities.[1] The purity of the enzyme should be assessed by SDS-PAGE.

-

FPPS Inhibition Assay (Continuous Spectrophotometric Method)

This assay continuously monitors the activity of FPPS by coupling the release of pyrophosphate (PPi) to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.

Reagents:

-

Purified recombinant human FPPS

-

Assay buffer: 50 mM Tris-HCl (pH 7.7), 2 mM MgCl₂, 0.5 mM TCEP, 20 µg/mL BSA[16]

-

Substrates: Geranyl pyrophosphate (GPP) and [¹⁴C]-Isopentenyl pyrophosphate (IPP) or non-radioactive IPP

-

Coupling enzymes: Pyrophosphatase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase

-

Additional reagents: Phosphoenolpyruvate (PEP) and NADH

-

Risedronate or other test inhibitors

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing the assay buffer, coupling enzymes, PEP, and NADH.

-

Add a known concentration of purified FPPS to each well.

-

Add varying concentrations of risedronate or the test inhibitor to the wells. For control wells, add the vehicle (e.g., water or DMSO).

-

To determine the effect of pre-incubation, the inhibitor can be incubated with the enzyme for a specific period (e.g., 10 minutes) before initiating the reaction.[16]

-

Initiate the enzymatic reaction by adding the substrates GPP and IPP.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader.

-

The rate of the reaction is proportional to the rate of NADH oxidation.

-

Calculate the percent inhibition for each inhibitor concentration relative to the control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

X-ray Crystallography of FPPS-Risedronate Complex

Determining the three-dimensional structure of the FPPS-risedronate complex provides invaluable information about the binding mode and interactions.

-

Crystallization:

-

The purified FPPS is concentrated to a high concentration (e.g., 10 mg/mL).

-

Risedronate and MgCl₂ are added to the protein solution.

-

Crystals are grown using vapor diffusion in either sitting or hanging drops by mixing the protein-inhibitor solution with a crystallization solution (e.g., 80 mM Tris-HCl pH 8.5, 1.6 M ammonium (B1175870) phosphate, 20% glycerol).[1]

-

-

Data Collection and Structure Determination:

-

A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The diffraction data are processed to determine the unit cell dimensions and space group.

-

The structure is solved using molecular replacement with a known FPPS structure as a search model.

-

The model is refined, and the risedronate molecule is built into the electron density map.

-

Downstream Cellular Consequences of FPPS Inhibition

The inhibition of FPPS by risedronate has profound effects on osteoclast biology.

-

Inhibition of Prenylation: The depletion of FPP and GGPP prevents the farnesylation and geranylgeranylation of small GTPases.[6]

-

Disruption of Osteoclast Function: Non-prenylated GTPases are unable to localize to the cell membrane and perform their functions, leading to a disorganized cytoskeleton, loss of the ruffled border essential for bone resorption, and impaired intracellular signaling.[3]

-

Induction of Apoptosis: The disruption of these critical cellular processes ultimately triggers programmed cell death (apoptosis) in osteoclasts.[3]

-

Inhibition of Osteoclast Differentiation: Risedronate has also been shown to directly inhibit the differentiation of osteoclast precursors.[17][18]

Conclusion

Risedronate's potent and specific inhibition of farnesyl pyrophosphate synthase is the cornerstone of its clinical efficacy in treating bone resorption disorders. A thorough understanding of its mechanism of action at the molecular level, supported by quantitative data and detailed experimental methodologies, is crucial for the ongoing development of novel bisphosphonates and other FPPS inhibitors. The techniques and data presented in this guide provide a comprehensive resource for researchers and drug development professionals in this field.

References

- 1. Human farnesyl pyrophosphate synthase is allosterically inhibited by its own product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Correlation between time-dependent inhibition of human farnesyl pyrophosphate synthase and blockade of mevalonate pathway by nitrogen-containing bisphosphonates in cultured cells. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]

- 3. An enzyme-coupled continuous fluorescence assay for farnesyl diphosphate synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iris.unina.it [iris.unina.it]

- 6. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Purification and characterization of recombinant human farnesyl diphosphate synthase expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uniprot.org [uniprot.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Farnesyl pyrophosphate synthase: real-time kinetics and inhibition by nitrogen-containing bisphosphonates in a scintillation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Unveiling the precise atomic arrangement of sodium risedronate hemi-pentahydrate, a key active pharmaceutical ingredient in the treatment of osteoporosis, is crucial for understanding its stability, solubility, and ultimately its therapeutic efficacy. This in-depth technical guide provides a comprehensive analysis of its crystal structure, determined by single-crystal X-ray diffraction, for researchers, scientists, and drug development professionals.

Crystallographic Data

The crystal structure of sodium risedronate hemi-pentahydrate has been elucidated and the crystallographic data are summarized in the table below. The compound crystallizes in the monoclinic space group I2/a.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | I2/a |

| a (Å) | 15.1150 |

| b (Å) | 8.9667 |

| c (Å) | 20.6078 |

| α (°) | 90 |

| β (°) | 106.798 |

| γ (°) | 90 |

| Volume (ų) | 2673.83 |

| Z | 8 |

Molecular Geometry

The precise bond lengths, bond angles, and torsion angles within the risedronate anion and its coordination with the sodium cation and water molecules are critical for understanding the molecule's conformation and the crystal packing. The following tables detail these parameters as determined from the single-crystal X-ray diffraction data.

Selected Bond Lengths

| Atom 1 | Atom 2 | Length (Å) |

| P1 | O1 | 1.512 |

| P1 | O2 | 1.516 |

| P1 | O3 | 1.574 |

| P1 | C7 | 1.874 |

| P2 | O4 | 1.513 |

| P2 | O5 | 1.517 |

| P2 | O6 | 1.573 |

| P2 | C7 | 1.875 |

| O7 | C7 | 1.463 |

| N1 | C1 | 1.342 |

| N1 | C5 | 1.345 |

| C1 | C2 | 1.385 |

| C2 | C3 | 1.389 |

| C3 | C4 | 1.387 |

| C3 | C6 | 1.512 |

| C4 | C5 | 1.381 |

| C6 | C7 | 1.554 |

Selected Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Angle (°) vols |

| O1 | P1 | O2 | 114.6 |

| O1 | P1 | O3 | 109.1 |

| O1 | P1 | C7 | 108.6 |

| O2 | P1 | O3 | 109.2 |

| O2 | P1 | C7 | 108.7 |

| O3 | P1 | C7 | 106.4 |

| O4 | P2 | O5 | 114.7 |

| O4 | P2 | O6 | 109.0 |

| O4 | P2 | C7 | 108.8 |

| O5 | P2 | O6 | 109.3 |

| O5 | P2 | C7 | 108.5 |

| O6 | P2 | C7 | 106.3 |

| C1 | N1 | C5 | 117.2 |

| N1 | C1 | C2 | 124.0 |

| C1 | C2 | C3 | 118.8 |

| C2 | C3 | C4 | 118.1 |

| C2 | C3 | C6 | 121.2 |

| C4 | C3 | C6 | 120.7 |

| C3 | C4 | C5 | 118.8 |

| N1 | C5 | C4 | 123.1 |

| C3 | C6 | C7 | 114.1 |

| P1 | C7 | P2 | 111.4 |

| P1 | C7 | O7 | 108.2 |

| P1 | C7 | C6 | 109.8 |

| P2 | C7 | O7 | 108.1 |

| P2 | C7 | C6 | 109.9 |

| O7 | C7 | C6 | 109.4 |

Selected Torsion Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | **Angle (°) ** |

| C5 | N1 | C1 | C2 | 0.2 |

| N1 | C1 | C2 | C3 | -0.1 |

| C1 | C2 | C3 | C4 | 0.0 |

| C1 | C2 | C3 | C6 | 179.4 |

| C2 | C3 | C4 | C5 | 0.1 |

| C6 | C3 | C4 | C5 | -179.3 |

| C2 | C3 | C6 | C7 | -100.8 |

| C4 | C3 | C6 | C7 | 80.0 |

| C1 | N1 | C5 | C4 | -0.2 |

| C3 | C4 | C5 | N1 | 0.0 |

| O1 | P1 | C7 | P2 | 53.6 |

| O1 | P1 | C7 | O7 | -66.8 |

| O1 | P1 | C7 | C6 | 175.0 |

| O2 | P1 | C7 | P2 | -66.0 |

| O2 | P1 | C7 | O7 | 173.6 |

| O2 | P1 | C7 | C6 | 55.4 |

| O3 | P1 | C7 | P2 | 174.5 |

| O3 | P1 | C7 | O7 | 54.1 |

| O3 | P1 | C7 | C6 | -64.1 |

| O4 | P2 | C7 | P1 | -53.9 |

| O4 | P2 | C7 | O7 | 66.5 |

| O4 | P2 | C7 | C6 | -175.3 |

| O5 | P2 | C7 | P1 | 65.7 |

| O5 | P2 | C7 | O7 | -174.7 |

| O5 | P2 | C7 | C6 | -56.5 |

| O6 | P2 | C7 | P1 | -174.8 |

| O6 | P2 | C7 | O7 | -55.2 |

| O6 | P2 | C7 | C6 | 63.0 |

| P1 | C7 | C6 | C3 | 178.1 |

| P2 | C7 | C6 | C3 | -63.7 |

| O7 | C7 | C6 | C3 | 57.5 |

Experimental Protocols

The determination of the crystal structure of this compound hemi-pentahydrate and its characterization involve several key experimental techniques.

Single-Crystal X-ray Diffraction (SCXRD)

Crystal Growth: Single crystals of this compound hemi-pentahydrate suitable for X-ray diffraction analysis are typically grown by slow evaporation from an aqueous solution at a pH of 7-8.[1][2]

-

Preparation of Solution: A saturated solution of this compound is prepared in deionized water.

-

pH Adjustment: The pH of the solution is carefully adjusted to a value between 7 and 8 using a suitable base, such as sodium hydroxide.

-

Crystallization: The solution is filtered to remove any particulate matter and then allowed to stand undisturbed in a loosely covered container at room temperature. Slow evaporation of the solvent over several days to weeks yields well-formed single crystals.

Data Collection and Structure Refinement: A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a fundamental technique for the characterization of the bulk crystalline material.

Sample Preparation: A finely ground powder of this compound hemi-pentahydrate is packed into a sample holder.

Data Collection: The PXRD pattern is recorded using a powder diffractometer. The instrument is typically operated in Bragg-Brentano geometry with Cu Kα radiation. Data is collected over a 2θ range of, for example, 5° to 50° with a defined step size and counting time.

Thermal Analysis

Thermal techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability and dehydration behavior of the hydrate.

Thermogravimetric Analysis (TGA): A small amount of the sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min). The weight loss as a function of temperature is recorded, which provides information about the water content and decomposition profile.

Differential Scanning Calorimetry (DSC): A sample is heated alongside a reference material at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. DSC curves reveal endothermic and exothermic transitions, such as dehydration and phase changes.

Visualizations

Experimental Workflow for Crystal Structure Determination

Caption: Experimental workflow for the synthesis, crystallization, and characterization of this compound hemi-pentahydrate.

Molecular Interactions in the Crystal Lattice

Caption: Key molecular interactions governing the crystal packing of this compound hemi-pentahydrate.

References

The Pharmacokinetic Profile of Oral Risedronate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of oral risedronate, a potent pyridinyl bisphosphonate utilized in the management of bone disorders such as osteoporosis and Paget's disease. A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing therapeutic efficacy and patient adherence.

Executive Summary

Oral risedronate is characterized by rapid absorption but very low bioavailability, averaging approximately 0.63%.[1][2][3] Its absorption is significantly hampered by the presence of food, necessitating strict dosing regimens relative to meals. Once absorbed, risedronate exhibits a high affinity for bone tissue, is not systemically metabolized, and is primarily excreted unchanged in the urine.[4][5][6][7] This guide synthesizes key pharmacokinetic data, details the experimental methodologies used to derive this information, and provides visual representations of critical processes to facilitate a deeper understanding for researchers and drug development professionals.

Pharmacokinetic Profile

The disposition of oral risedronate in the human body can be characterized by the following key pharmacokinetic parameters.

Absorption

Risedronate is rapidly absorbed from the gastrointestinal tract, with peak serum concentrations (Tmax) typically reached in approximately 1 to 3 hours following an oral dose.[8] However, the absolute oral bioavailability is low, with a mean of 0.63%.[1][3][9] The absorption process is independent of the dose over the range of 2.5 to 30 mg and occurs throughout the upper gastrointestinal tract.[10][11][12]

The most critical factor influencing risedronate absorption is the presence of food. Concomitant food intake can dramatically reduce bioavailability.[2][13][14][15] Studies have shown that administering risedronate 30 minutes or 1 hour before breakfast reduces the extent of absorption by 55% and 30%, respectively, compared to administration in a fasted state.[3][7]

Distribution

Following absorption, risedronate is distributed in the body with a mean steady-state volume of distribution of approximately 13.8 L/kg.[4][5] It has a high affinity for bone, where it binds to hydroxyapatite (B223615) crystals.[6][7] Approximately 60% of an intravenously administered dose is distributed to bone.[5] Plasma protein binding of risedronate is about 24%.[4][6]

Metabolism

There is no evidence of systemic metabolism of risedronate.[4][5][6][7][16] In vitro studies using liver slices, plasma, serum, and fecal flora have shown no metabolic breakdown of the drug.[16]

Excretion

Risedronate is primarily eliminated from the body via renal excretion of the unchanged drug.[4][5][7] Approximately half of the absorbed dose is excreted in the urine within 24 hours.[6][7] The mean renal clearance is approximately 105 mL/min, and the mean total clearance is 122 mL/min.[6][7] The terminal half-life of risedronate is long, reported to be between 480 to 561 hours, which is thought to reflect its slow dissociation from the bone surface.[4]

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative pharmacokinetic parameters of oral risedronate.

Table 1: Key Pharmacokinetic Parameters of Oral Risedronate

| Parameter | Value | Reference(s) |

| Mean Absolute Oral Bioavailability | 0.63% | [1][3][17][9] |

| Time to Peak Plasma Concentration (Tmax) | ~1 - 3 hours | [4][8] |

| Mean Steady-State Volume of Distribution (Vd) | 13.8 L/kg | [4][5] |

| Plasma Protein Binding | ~24% | [4][6] |

| Initial Half-Life | 1.5 hours | [4][11] |

| Terminal Half-Life | 480 - 561 hours | [4] |

| Mean Renal Clearance | 105 mL/min | [6][7] |

| Mean Total Clearance | 122 mL/min | [6][7] |

Table 2: Effect of Food on the Bioavailability of Immediate-Release Risedronate

| Dosing Condition | Reduction in Absorption vs. Fasting State | Reference(s) |

| 30 minutes before breakfast | 55% | [3][7] |

| 1 hour before breakfast | 30% | [3][7] |

| 2 hours after an evening meal | Similar extent of absorption as 0.5 hours before breakfast | [7][10] |

Experimental Methodologies

The pharmacokinetic parameters of risedronate have been determined through various clinical studies. Below are detailed methodologies for key experiments.

Bioavailability and Food Effect Studies

Objective: To determine the absolute bioavailability of oral risedronate and the effect of food on its absorption.

Methodology: These studies typically employ a randomized, crossover design in healthy volunteers.

-

Treatments:

-

Intravenous infusion of a low dose of risedronate (e.g., 0.3 mg) to determine the systemic exposure without first-pass metabolism.

-

Oral administration of a therapeutic dose of risedronate (e.g., 30 mg) as a tablet or solution under different conditions:

-

Fasting state (e.g., overnight fast of at least 10 hours before and 4 hours after dosing).

-

Timed intervals before a standardized meal (e.g., 30 minutes, 1 hour, or 4 hours before breakfast).

-

After a standardized meal (e.g., 2 hours after dinner).

-

-

-

Sample Collection: Serial blood and urine samples are collected over a specified period (e.g., up to 168 hours post-dose).

-

Analysis: Risedronate concentrations in serum and urine are quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][11]

-

Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax. Absolute bioavailability is calculated as the dose-normalized AUC after oral administration divided by the AUC after intravenous administration.

Site of Absorption Studies

Objective: To determine the specific regions of the gastrointestinal tract where risedronate is absorbed.

Methodology: These studies often utilize a single-dose, crossover design in healthy male subjects.

-

Drug Administration: A solution of risedronate is administered directly to different sites of the gastrointestinal tract (e.g., stomach, duodenum, terminal ileum) via a nasoenteral tube.[12]

-

Sample Collection: Serum and urine samples are collected for an extended period (e.g., 48 hours) after dosing for risedronate analysis.[12]

-

Pharmacokinetic Analysis: Pharmacokinetic parameters are compared across the different administration sites to determine if there are significant differences in the rate and extent of absorption.[12]

Visualizations

The following diagrams illustrate key aspects of risedronate pharmacokinetics.

Caption: Overview of the ADME process for oral risedronate.

Caption: Impact of food on the bioavailability of oral risedronate.

Conclusion

The pharmacokinetic profile of oral risedronate is defined by its rapid but poor absorption, which is highly sensitive to the presence of food. Its distribution is targeted to bone tissue, and it is eliminated unchanged primarily through renal excretion. For drug development professionals, the low bioavailability presents a challenge that has been addressed in part by the development of delayed-release formulations. For researchers and clinicians, a thorough understanding of these pharmacokinetic properties is essential for patient education and ensuring optimal therapeutic outcomes through appropriate administration. Future research may focus on novel drug delivery systems to enhance the oral bioavailability of risedronate and other bisphosphonates.

References

- 1. rjptonline.org [rjptonline.org]

- 2. mdpi.com [mdpi.com]

- 3. drugs.com [drugs.com]

- 4. medicine.com [medicine.com]

- 5. These highlights do not include all the information needed to use RISEDRONATE SODIUM DELAYED-RELEASE safely and effectively. See full prescribing information for RISEDRONATE SODIUM DELAYED-RELEASE . RISEDRONATE SODIUM DELAYED-RELEASE tablets Initial U.S. Approval: 1998 [dailymed.nlm.nih.gov]

- 6. assets.hpra.ie [assets.hpra.ie]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. reference.medscape.com [reference.medscape.com]

- 9. drugs.com [drugs.com]

- 10. The effect of dosing regimen on the pharmacokinetics of risedronate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of renal function on risedronate pharmacokinetics after a single oral dose - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Risedronate gastrointestinal absorption is independent of site and rate of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Effects of Various Food Products on Bisphosphonate’s Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Risedronate pharmacokinetics and intra- and inter-subject variability upon single-dose intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Risedronate's Impact on Bone Resorption Markers CTX and NTX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of risedronate on the widely used bone resorption markers, C-terminal telopeptide of type I collagen (CTX) and N-terminal telopeptide of type I collagen (NTX). Risedronate, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of osteoporosis and other bone disorders. Its efficacy is largely attributed to its profound inhibitory effect on osteoclast-mediated bone resorption, a process that can be quantitatively monitored by tracking the levels of CTX and NTX. This document outlines the molecular mechanism of risedronate, presents clinical data on its impact on these key biomarkers, details the experimental protocols for their measurement, and provides visual representations of the relevant pathways and workflows.

Mechanism of Action: Inhibition of the Mevalonate (B85504) Pathway

Risedronate exerts its anti-resorptive effects by targeting osteoclasts, the primary cells responsible for bone breakdown.[1][2][3] Once administered, risedronate has a high affinity for hydroxyapatite, the mineral component of bone, leading to its accumulation at sites of active bone remodeling.[2][4] Osteoclasts internalize risedronate during the resorption process.[2][4]

Inside the osteoclast, risedronate disrupts the mevalonate pathway, a critical metabolic cascade for the production of cholesterol and isoprenoid lipids.[3][4][5] Specifically, risedronate inhibits the enzyme farnesyl pyrophosphate synthase (FPPS).[3][5] This inhibition prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification (prenylation) of small GTPase signaling proteins.[3][4] These proteins are vital for crucial osteoclast functions, including the formation of the ruffled border, cytoskeletal arrangement, and cell survival.[3][4] The disruption of these processes leads to osteoclast inactivation and apoptosis, thereby significantly reducing bone resorption.[2][4]

Quantitative Effects on Bone Resorption Markers CTX and NTX

Clinical studies have consistently demonstrated that risedronate administration leads to a significant and rapid reduction in the levels of both serum CTX (s-CTX) and urinary NTX (u-NTX). This dose-dependent decrease serves as a reliable indicator of the drug's anti-resorptive activity.

| Study Population | Risedronate Dosage | Duration | Marker | Mean/Median Reduction from Baseline | Reference |

| Postmenopausal Women with Osteoporotic Fractures | 5 mg daily | 6 months | s-CTX | -62.9% | [6] |

| Postmenopausal Women with Osteoporotic Fractures | 35 mg weekly | 6 months | s-CTX | -62.9% | [6] |

| Postmenopausal Women | 30 mg daily | 2 weeks | u-NTX | -61% | [1] |

| Postmenopausal Women | 30 mg daily | 2 weeks | u-CTX | -73% | [1] |

| Osteoporotic Women | 5 mg daily | 3-6 months | u-NTX | -51% (median) | [2] |

| Osteoporotic Women | 5 mg daily | 3-6 months | u-CTX | -60% (median) | [2] |

| Patients with Hip Fracture | 5 mg daily | 3 months | u-NTX | -49.7% | [7] |

Experimental Protocols for CTX and NTX Measurement

Accurate and reproducible measurement of CTX and NTX is crucial for assessing the therapeutic efficacy of risedronate in both clinical trials and research settings. The following sections detail the standard methodologies for their quantification.

Serum C-Terminal Telopeptide of Type I Collagen (s-CTX)

Assay Principle: The most common method for s-CTX measurement is a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[8][9] This assay typically utilizes two monoclonal antibodies specific to a sequence of the C-terminal telopeptide of the alpha-1 chain of type I collagen.[8] One antibody is biotinylated for binding to a streptavidin-coated microplate, and the other is conjugated to an enzyme (e.g., horseradish peroxidase) for detection.[8] The concentration of CTX is proportional to the signal generated by the enzymatic reaction.

Sample Collection and Handling:

-

Specimen: Serum is the preferred specimen.

-

Collection: A fasting morning blood sample is recommended to minimize the impact of circadian rhythm and food intake on CTX levels.

-

Processing: Blood should be allowed to clot, and serum separated by centrifugation.

-

Storage: Samples should be stored at -20°C or lower for long-term stability.

Typical ELISA Protocol:

-

Plate Preparation: A microtiter plate is pre-coated with streptavidin.

-

Sample and Reagent Addition: Standards, controls, and patient serum samples are added to the wells, followed by a mixture of the biotinylated and enzyme-conjugated anti-CTX antibodies.[8]

-

Incubation: The plate is incubated to allow the formation of the antibody-CTX-antibody sandwich complex.

-

Washing: The plate is washed to remove unbound reagents.

-

Substrate Addition: A chromogenic substrate for the enzyme is added to the wells.

-

Signal Development: The plate is incubated to allow for color development.

-

Stopping the Reaction: A stop solution is added to halt the enzymatic reaction.

-

Data Acquisition: The absorbance of each well is read using a microplate reader at a specific wavelength.

-

Calculation: The concentration of CTX in the samples is determined by interpolating their absorbance values from a standard curve.

Urinary N-Terminal Telopeptide of Type I Collagen (u-NTX)

Assay Principle: Urinary NTX is typically measured using a competitive immunoassay, often in an ELISA format.[10] In this assay, NTX in the urine sample competes with a known amount of enzyme-labeled NTX for binding to a limited number of anti-NTX antibody-coated wells. The amount of signal generated is inversely proportional to the concentration of NTX in the sample.

Sample Collection and Handling:

-

Specimen: A second morning void urine specimen is preferred to reduce the variability associated with the first void.[11][12] A 24-hour urine collection is also acceptable.[12]

-

Preservatives: No preservatives should be added to the urine sample.[10][11]

-

Storage: Urine samples should be refrigerated (2-8°C) for short-term storage or frozen (≤-20°C) for long-term storage.[10][12]

-

Normalization: Urinary NTX levels are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution. The results are expressed as nmol bone collagen equivalents (BCE)/mmol creatinine.[12]

Typical Competitive Immunoassay Protocol:

-

Plate Preparation: A microtiter plate is pre-coated with anti-NTX antibodies.

-

Sample and Reagent Addition: Standards, controls, and patient urine samples are added to the wells, followed by the addition of enzyme-conjugated NTX.

-

Incubation: The plate is incubated to allow for competitive binding to the antibody-coated wells.

-

Washing: The plate is washed to remove unbound reagents.

-

Substrate Addition: A chromogenic substrate for the enzyme is added.

-

Signal Development: The plate is incubated for color development.

-

Stopping the Reaction: A stop solution is added.

-

Data Acquisition: The absorbance is read using a microplate reader.

-

Calculation: The concentration of NTX in the samples is calculated based on the standard curve, with lower absorbance values indicating higher NTX concentrations.

Visualizing the Workflow and Logical Relationships

Experimental Workflow for a Risedronate Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial designed to assess the effect of risedronate on bone turnover markers.

Logical Relationship of Risedronate's Action and Marker Suppression

This diagram illustrates the logical cascade from risedronate administration to the observed reduction in bone resorption markers.

References

- 1. Short-Term Risedronate Treatment in Postmenopausal Women: Effects on Biochemical Markers of Bone Turnover - ProQuest [proquest.com]

- 2. Relationship of early changes in bone resorption to the reduction in fracture risk with risedronate [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of risedronate 5 mg/d on bone mineral density and bone turnover markers in late-postmenopausal women with osteopenia: a multinational, 24-month, randomized, double-blind, placebo-controlled, parallel-group, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Risedronate Sodium? [synapse.patsnap.com]

- 5. In vivo effects of bisphosphonates on the osteoclast mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of risedronate on bone turnover markers in osteoporotic postmenopausal women: comparison of two protocols of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [The effect of risedronate treatment on bone turnover markers in patients with hip fracture] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ibl-international.com [ibl-international.com]

- 9. abacusdx.com [abacusdx.com]

- 10. zeusscientific.com [zeusscientific.com]

- 11. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 12. N-Terminal Telopeptide: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

The Advent of Potent Bone Anti-Resorptive Agents: A Technical Guide to the Discovery and Synthesis of Third-Generation Bisphosphonates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Third-generation bisphosphonates represent a significant milestone in the management of metabolic bone diseases, including osteoporosis and Paget's disease. Characterized by the presence of a nitrogen-containing side chain, these compounds, notably zoledronic acid and risedronate, exhibit superior potency in inhibiting osteoclast-mediated bone resorption compared to their predecessors. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of these pivotal therapeutic agents. We present detailed experimental protocols for their synthesis and for the evaluation of their biological activity. Quantitative data on their efficacy are summarized in comparative tables, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.

Introduction: The Evolution of Bisphosphonates

Bisphosphonates are synthetic analogs of pyrophosphate, characterized by a P-C-P backbone that confers high affinity for the bone mineral hydroxyapatite. The evolution of bisphosphonates is categorized into three generations, with each demonstrating progressively enhanced anti-resorptive potency. The third-generation, nitrogen-containing bisphosphonates (N-BPs) emerged from structure-activity relationship studies that identified the crucial role of a nitrogen atom within the side chain for maximizing inhibitory effects on osteoclasts.[1] Compounds like zoledronic acid and risedronate are the cornerstones of this class, widely used in clinical practice to mitigate excessive bone loss.[2]

Mechanism of Action: Targeting the Mevalonate (B85504) Pathway

The primary molecular target of third-generation bisphosphonates is Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway.[3][4] Inhibition of FPPS disrupts the synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[3] These molecules are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are critical for osteoclast function, survival, and cytoskeletal organization.[3][5] The disruption of these processes leads to osteoclast inactivation and apoptosis, thereby reducing bone resorption.

Data Presentation: Comparative Efficacy

The superior potency of third-generation bisphosphonates is evident from both in vitro enzyme inhibition assays and clinical trials.

Table 1: In Vitro Inhibition of Human Farnesyl Pyrophosphate Synthase (FPPS)

| Bisphosphonate | Initial IC50 (nM) | Final (Preincubated) IC50 (nM) |

| Zoledronic Acid | 365.6 ± 32.1 | 4.1 |

| Risedronate | 450 (approx.) | 5.7 |

| Ibandronate | 1000 | 25 |

| Alendronate | 2249 ± 180 | 260.0 ± 19.6 |

| Pamidronate | 1932 ± 152.6 | 353.2 ± 32.1 |

| Data sourced from multiple studies.[1] |

Table 2: Clinical Efficacy in Glucocorticoid-Induced Osteoporosis (12-Month Data)

| Treatment Group | Mean Increase in Lumbar Spine BMD |

| Treatment Subgroup | |

| Zoledronic Acid (5 mg, single IV infusion) | 4.06% |

| Risedronate (5 mg, daily oral) | 2.71% |

| Prevention Subgroup | |

| Zoledronic Acid (5 mg, single IV infusion) | 2.60% |

| Risedronate (5 mg, daily oral) | 0.64% |

| Data from the HORIZON trial.[6] |

Table 3: Efficacy in Men with Glucocorticoid-Induced Osteoporosis (12-Month Data)

| Treatment Group | Mean Increase in Lumbar Spine BMD | Mean Increase in Total Hip BMD |

| Treatment Subpopulation | ||

| Zoledronic Acid | 4.7% | 1.8% |

| Risedronate | 3.3% | 0.2% |

| Prevention Subpopulation | ||

| Zoledronic Acid | 2.5% | 1.1% |

| Risedronate | -0.2% | -0.4% |

| Data from a sub-analysis of the HORIZON trial.[7] |

Experimental Protocols

Synthesis of Zoledronic Acid ([1-Hydroxy-2-(1H-imidazol-1-yl)-ethylidene]bisphosphonic Acid)

The synthesis of zoledronic acid can be achieved through various methods. A common approach involves the reaction of imidazol-1-yl-acetic acid with a phosphorylating agent.

Materials:

-

Imidazol-1-yl-acetic acid hydrochloride

-

Phosphorous acid

-

Phosphorous oxychloride

-

Chlorobenzene

-

Water

Procedure:

-

A suspension of imidazol-1-yl-acetic acid hydrochloride and phosphorous acid is prepared in chlorobenzene.

-

The mixture is heated to 80-85 °C.

-

Phosphorous oxychloride is added dropwise over a period of 2 hours, and the reaction mixture is then heated to 90-95 °C for 2.5 hours.

-

After cooling to 60-65 °C, water is added.

-

The aqueous layer is separated and refluxed for 18 hours to ensure complete hydrolysis.

-

The solution is cooled to room temperature and methanol is added to precipitate the product.

-

The mixture is further cooled to 0-5 °C and stirred for 3 hours to maximize crystallization.

-

The resulting solid is filtered, washed, and dried to yield zoledronic acid.

Synthesis of Risedronate ([1-Hydroxy-2-(3-pyridinyl)ethylidene]bisphosphonic Acid)

Risedronate synthesis typically starts from 3-pyridylacetic acid.

Materials:

-

3-Pyridylacetic acid hydrochloride

-

Phosphorous acid

-

n-Octane

-

Oxalyl chloride

-

Water

-

Methanol

Procedure:

-

A mixture of 3-pyridylacetic acid hydrochloride and phosphorous acid is heated in n-octane at 90-95 °C for 30 minutes.[8]

-

The reaction is cooled to 50-60 °C, and oxalyl chloride is added.[8]

-

The mixture is then heated again to 90-95 °C and maintained for 3 hours.[8]

-

After cooling to 25-30 °C, water is added, and the mixture is heated to 90-95 °C.[8]

-

The reaction is then cooled to 55 °C, followed by the addition of methanol.[8]

-

The mixture is cooled to 0-5 °C to induce crystallization.[8]

-

The precipitated risedronate is isolated by filtration and dried.[8]

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of FPPS.

Principle: The assay quantifies the incorporation of radiolabeled isopentenyl pyrophosphate ([¹⁴C]IPP) into farnesyl pyrophosphate (FPP) in the presence of geranyl pyrophosphate (GPP).

Procedure:

-

Recombinant human FPPS is incubated with varying concentrations of the test bisphosphonate for a defined period (e.g., 10 minutes) in a suitable buffer.

-

The enzymatic reaction is initiated by the addition of the substrates, GPP and [¹⁴C]IPP.

-

The reaction is allowed to proceed for a specific time and then terminated.

-

The radiolabeled FPP product is separated from the unreacted [¹⁴C]IPP substrate using techniques such as thin-layer chromatography or a scintillation proximity assay.

-

The amount of radioactivity in the FPP fraction is quantified using a scintillation counter.

-

The concentration of the bisphosphonate that inhibits 50% of the FPPS activity (IC50) is calculated from the dose-response curve.[1][9]

Mandatory Visualizations

Experimental Workflow for Bisphosphonate Evaluation

Conclusion

The discovery and development of third-generation bisphosphonates have revolutionized the treatment of bone disorders. Their potent and specific inhibition of farnesyl pyrophosphate synthase within the osteoclast mevalonate pathway provides a clear molecular basis for their therapeutic efficacy. The detailed synthetic and analytical protocols provided in this guide, along with the compiled quantitative data and visual representations of key processes, offer a valuable resource for researchers and professionals dedicated to advancing the field of bone biology and drug discovery. Continued research into the nuanced mechanisms and potential applications of these powerful compounds holds promise for further improvements in the management of skeletal diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Zoledronic acid and risedronate in the prevention and treatment of glucocorticoid-induced osteoporosis (HORIZON): a multicentre, double-blind, double-dummy, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bisphosphonates and glucocorticoid osteoporosis in men: results of a randomized controlled trial comparing zoledronic acid with risedronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2008152518A2 - Process for the preparation of risedronic acid or risedronate sodium - Google Patents [patents.google.com]

- 9. Farnesyl pyrophosphate synthase: real-time kinetics and inhibition by nitrogen-containing bisphosphonates in a scintillation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Sodium Risedronate in the Mevalonate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium risedronate, a potent nitrogen-containing bisphosphonate, plays a pivotal role in the management of bone resorption disorders. Its therapeutic efficacy is intrinsically linked to its targeted inhibition of the mevalonate (B85504) pathway, a critical metabolic cascade for the synthesis of isoprenoid lipids. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action, focusing on its interaction with farnesyl pyrophosphate synthase (FPPS). We will detail the downstream consequences of this inhibition, including the disruption of protein prenylation and the induction of osteoclast apoptosis. This document synthesizes quantitative data on risedronate's inhibitory potency, provides detailed experimental protocols for studying its effects, and utilizes visualizations to elucidate key pathways and workflows.

Introduction: The Mevalonate Pathway as a Therapeutic Target

The mevalonate pathway is a fundamental biosynthetic route in eukaryotic cells, responsible for the production of cholesterol and a variety of non-sterol isoprenoids.[1] These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for the post-translational modification of small GTP-binding proteins (GTPases) like Ras, Rho, and Rac.[2] This process, known as prenylation, is crucial for the proper subcellular localization and function of these signaling proteins, which regulate a multitude of cellular processes including cell growth, differentiation, and cytoskeletal organization.[1][3]

In the context of bone metabolism, the mevalonate pathway is particularly vital for the function and survival of osteoclasts, the primary cells responsible for bone resorption.[4] Dysregulation of this pathway in osteoclasts presents a key therapeutic target for conditions characterized by excessive bone loss, such as osteoporosis.

Mechanism of Action of this compound

This compound exerts its pharmacological effects by directly targeting and inhibiting a key enzyme in the mevalonate pathway: farnesyl pyrophosphate synthase (FPPS).[2][4]

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)

FPPS catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) and subsequently with geranyl pyrophosphate (GPP) to produce FPP.[3] Risedronate, as a nitrogen-containing bisphosphonate, acts as a potent inhibitor of FPPS.[5] Its structure mimics that of the natural substrate, GPP, allowing it to bind to the enzyme's active site. The nitrogen atom within the heterocyclic ring of risedronate is crucial for its high potency.[5]

The inhibition of FPPS by risedronate leads to a depletion of the intracellular pools of both FPP and its downstream product, GGPP.[3] This reduction in essential isoprenoids has profound consequences for cellular function, particularly in osteoclasts.

Disruption of Protein Prenylation

The scarcity of FPP and GGPP resulting from FPPS inhibition directly impairs the prenylation of small GTPases.[6][7] Farnesylation, the attachment of an FPP molecule, and geranylgeranylation, the attachment of a GGPP molecule, are critical for the membrane anchoring and subsequent activation of these signaling proteins.[1] Without these lipid modifications, small GTPases are unable to localize to their sites of action at the cell membrane and remain inactive in the cytosol. The inhibition of protein prenylation in osteoclasts disrupts key cellular processes required for bone resorption, including cytoskeletal arrangement and the formation of the ruffled border.[2]

Induction of Osteoclast Apoptosis

The disruption of small GTPase signaling due to inhibited prenylation ultimately triggers programmed cell death, or apoptosis, in osteoclasts.[7] The loss of function of these essential signaling proteins, which are vital for osteoclast survival, initiates a cascade of events leading to cellular demise. This induction of osteoclast apoptosis is a primary mechanism through which risedronate and other nitrogen-containing bisphosphonates reduce bone resorption.

Quantitative Data: Inhibitory Potency of Risedronate

The potency of risedronate as an inhibitor of FPPS has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Enzyme Source | IC50 (nM) | Reference |

| Human FPPS (initial) | ~100 | [8] |

| Human FPPS (pre-incubated) | 5.7 | [8] |

| Plasmodium falciparum (in vitro growth) | 20,300 ± 1,000 | [6] |

| Chiral analog of risedronate (NE-10501) on human FPPS | >100-fold higher than risedronate | [9] |

| Illustrative Novartis compounds | 0.9 - 3.3 | [10] |

Note: IC50 values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations, and incubation times. Pre-incubation of the enzyme with the inhibitor can lead to a lower IC50 value, indicating a time-dependent inhibition mechanism.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in the mevalonate pathway.

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay

This assay measures the ability of risedronate to inhibit the enzymatic activity of FPPS.

Principle: The assay quantifies the production of FPP from its substrates, IPP and GPP, in the presence and absence of the inhibitor. The amount of FPP produced can be measured using various methods, including radiometric assays with radiolabeled substrates or colorimetric assays.

Materials:

-

Recombinant human FPPS

-

Isopentenyl pyrophosphate (IPP)

-

Geranyl pyrophosphate (GPP)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

Detection reagent (e.g., Malachite Green for colorimetric assays measuring inorganic phosphate (B84403) release)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water).

-

Prepare serial dilutions of risedronate in the assay buffer.

-

In a 96-well plate, add the assay buffer, recombinant FPPS, and the different concentrations of risedronate. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).[8]

-

Initiate the enzymatic reaction by adding the substrates, IPP and GPP, to each well.

-

Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., a solution containing EDTA to chelate Mg²⁺).

-

Add the detection reagent to each well and incubate for the recommended time to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition for each risedronate concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the risedronate concentration and determine the IC50 value using a suitable software.

Western Blot Analysis of Protein Prenylation

This technique is used to detect the inhibition of protein prenylation in cells treated with risedronate.

Principle: Unprenylated proteins often exhibit a slightly higher molecular weight and/or a shift in their electrophoretic mobility compared to their prenylated counterparts. Western blotting can be used to detect this shift and the accumulation of unprenylated forms of specific small GTPases (e.g., Ras, RhoA).

Materials:

-

Cell line (e.g., osteoclasts, J774 macrophages)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for the unprenylated and/or total form of the target small GTPase

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture the cells to the desired confluency.

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24-48 hours). Include an untreated control.

-

Lyse the cells using ice-cold lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative amounts of unprenylated and total protein.

Immunofluorescence for Osteoclast Apoptosis

This method allows for the visualization of apoptotic markers in osteoclasts treated with risedronate.

Principle: Apoptosis is characterized by specific morphological and biochemical changes, such as nuclear condensation and fragmentation, and the activation of caspases. Immunofluorescence can be used to detect these changes using specific antibodies and fluorescent dyes.

Materials:

-

Osteoclasts cultured on a suitable substrate (e.g., glass coverslips or bone slices)

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody against an apoptotic marker (e.g., cleaved caspase-3)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Culture osteoclasts on coverslips or bone slices.

-

Treat the cells with this compound for a specified time to induce apoptosis. Include an untreated control.

-

Fix the cells with fixation solution for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization solution for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate the cells with the primary antibody against the apoptotic marker overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope and capture images.

-

Quantify the percentage of apoptotic cells by counting the number of cells positive for the apoptotic marker relative to the total number of cells.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: The Mevalonate Pathway.

Caption: Mechanism of this compound Action.

Caption: General Experimental Workflow.

Conclusion

This compound's targeted inhibition of farnesyl pyrophosphate synthase within the mevalonate pathway is a well-established mechanism that underpins its clinical efficacy in treating bone resorption disorders. By disrupting the synthesis of essential isoprenoids, risedronate effectively hinders protein prenylation, leading to the inactivation of key signaling proteins and the subsequent induction of osteoclast apoptosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the intricate role of this compound and explore the therapeutic potential of targeting the mevalonate pathway. The continued study of these mechanisms will undoubtedly pave the way for the development of even more effective and targeted therapies for bone diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo effects of bisphosphonates on the osteoclast mevalonate pathway [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro and In Vivo Antiplasmodial Activities of Risedronate and Its Interference with Protein Prenylation in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Protein Prenylation by Bisphosphonates Causes Sustained Activation of Rac, Cdc42, and Rho GTPases [ouci.dntb.gov.ua]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Farnesyl pyrophosphate synthase enantiospecificity with a chiral risedronate analog, [6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl(hydroxy)methylene]bis(phosphonic acid) (NE-10501): Synthetic, structural, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. | BioWorld [bioworld.com]

Early Clinical Research on Risedronate for Paget's Disease of Bone: A Technical Guide

An In-depth Review of Foundational Studies, Methodologies, and Outcomes for Researchers and Drug Development Professionals

Introduction

Paget's disease of bone is a chronic, focal skeletal disorder characterized by excessive and disorganized bone remodeling. This process involves accelerated osteoclast-mediated bone resorption followed by a compensatory but chaotic increase in new bone formation, leading to structurally unsound and deformed bone. In the late 20th century, bisphosphonates emerged as a cornerstone of therapy, with risedronate, a potent nitrogen-containing bisphosphonate, showing significant promise in early clinical investigations. This technical guide provides a comprehensive overview of the seminal research on risedronate for the treatment of Paget's disease, focusing on the experimental protocols, quantitative outcomes, and mechanistic understanding that paved the way for its clinical use.

Mechanism of Action

Risedronate exerts its therapeutic effect by selectively inhibiting osteoclast activity.[1] Like other nitrogen-containing bisphosphonates, its primary intracellular target is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[1] Inhibition of FPPS disrupts the prenylation of small GTPase signaling proteins, which are essential for the normal function and survival of osteoclasts. This disruption leads to cytoskeletal abnormalities, loss of the ruffled border necessary for bone resorption, and ultimately, induction of osteoclast apoptosis.[1][2] The net result is a potent suppression of the excessive bone resorption characteristic of Paget's disease.

Experimental Protocols of Early Clinical Trials

The foundational clinical studies of risedronate for Paget's disease were designed to establish its efficacy, safety, and optimal dosing. These trials shared common methodological frameworks, which are detailed below.

Patient Population and Selection Criteria

Early trials enrolled adult male and postmenopausal female patients with a confirmed diagnosis of moderate to severe Paget's disease of bone. Key inclusion criteria typically included:

-

Biochemical Evidence of Active Disease: A serum alkaline phosphatase (ALP) level significantly elevated above the upper limit of normal, often at least three times the normal level, was a common requirement.[2][3]

-

Radiographic Confirmation: The presence of characteristic pagetic lesions on radiographs of affected bones was necessary for diagnosis.[1]

-

Symptomatic Disease: In some studies, the presence of bone pain attributable to Paget's disease was an inclusion criterion.[3]

Exclusion criteria generally comprised conditions that could confound the assessment of bone metabolism or drug safety, such as severe renal impairment, recent treatment with other bisphosphonates, and known hypersensitivity to the drug class.

Study Designs and Treatment Regimens

The initial investigations into risedronate for Paget's disease encompassed a range of study designs:

-

Dose-Response Studies: These trials were crucial for identifying the optimal therapeutic dose. Patients were randomized to receive different daily doses of oral risedronate, typically for a fixed duration, to compare efficacy and safety.[2]

-

Open-Label, Multicenter Studies: These studies aimed to gather further evidence of efficacy and safety in a broader patient population. They often involved a fixed treatment period followed by an extended observation phase to assess the duration of response.[3][4]

-

Randomized, Double-Blind, Comparative Trials: To establish the relative efficacy of risedronate, it was compared against existing therapies, most notably etidronate.[5]

Treatment durations in these early studies were relatively short, often ranging from 28 to 84 days of continuous daily oral dosing.[2][3]

Efficacy and Safety Assessments

A standardized set of assessments was employed across the early risedronate trials to monitor treatment response and safety:

-

Biochemical Markers of Bone Turnover: The primary efficacy endpoint in most studies was the change from baseline in serum total alkaline phosphatase (ALP), a marker of bone formation.[2][3][5] Urinary hydroxyproline/creatinine ratio, a marker of bone resorption, was also a key endpoint.[2][3] Other markers, such as bone-specific alkaline phosphatase (BSAP) and urinary deoxypyridinoline, were also monitored.[5] Blood and urine samples were typically collected at baseline and at regular intervals throughout the treatment and follow-up periods.

-

Clinical Assessments: Patient-reported outcomes, particularly changes in pagetic bone pain, were recorded to evaluate the clinical benefit of treatment.[3][5]

-

Radiological Evaluation: Radiographs of affected skeletal sites were obtained at baseline and at specified follow-up times to assess for changes in pagetic lesions, such as healing of osteolytic fronts.[1]

-

Histological Evaluation: In some studies, bone biopsies were performed to histologically evaluate the effects of risedronate on bone structure and to confirm the formation of normal lamellar bone.[2]

-

Safety Monitoring: Adverse events were systematically recorded at each study visit. Laboratory safety parameters, including serum calcium and parathyroid hormone levels, were also monitored.[2]

Quantitative Data from Key Early Clinical Trials

The following tables summarize the key quantitative findings from seminal early clinical trials of risedronate in patients with Paget's disease of bone.

Table 1: Dose-Response of Oral Risedronate (28-Day Treatment)[2]

| Daily Dose | Mean Percentage Decrease in Excess Serum ALP | Median Time to Response (Days) |

| 10 mg | 48.0% | 71 |

| 20 mg | 57.9% | 43 |

| 30 mg | 72.2% | 29 |

Response was defined as a ≥30% reduction from baseline in excess serum ALP and a ≥50% reduction from baseline in urinary hydroxyproline/creatinine.

Table 2: Efficacy of Oral Risedronate 30 mg/day in an Open-Label, Multicenter Study[3]

| Treatment Cycle | Mean Percentage Decrease in Serum ALP | Mean Percentage Decrease in Urinary Hydroxyproline/Creatinine | Normalization of Serum ALP |

| Cycle 1 (84 days) | 65.7% | 50.4% | 53.8% (of 86 patients) |

| Cycle 2 (84 days) | 69.1% | 66.9% | - |

Table 3: Comparative Efficacy of Risedronate vs. Etidronate[5]

| Outcome | Risedronate (30 mg/day for 2 months) | Etidronate (400 mg/day for 6 months) | P-value |

| Serum ALP Normalization (at 12 months) | 73% | 15% | <0.001 |

| Median Time to Serum ALP Normalization | 91 days | >360 days | <0.001 |

| Relapse Rate | 3% | 15% | <0.05 |

| Urinary Deoxypyridinoline Normalization | 87% | 57% | <0.01 |

| Serum Bone-Specific ALP Normalization | 73% | 18% | <0.001 |

| Significant Reduction in Pain | Yes | No | - |

Table 4: Long-Term Follow-up of Risedronate 30 mg/day[3]

| Follow-up Duration | Outcome |

| Up to 33 months | Serum ALP remained below baseline levels for all patients. |

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Intracellular Signaling Pathway of Risedronate in Osteoclasts.

Caption: Experimental Workflow of an Early Risedronate Clinical Trial.

Conclusion

The early clinical research on risedronate for Paget's disease of bone established it as a highly effective and well-tolerated oral therapy. Dose-ranging studies identified 30 mg daily as an optimal dose, leading to rapid and significant reductions in biochemical markers of disease activity.[2] Comparative trials demonstrated the superiority of a short course of risedronate over a longer duration of etidronate treatment in achieving and maintaining remission.[5] Furthermore, these foundational studies provided evidence of clinical benefit through pain reduction and radiological improvement of pagetic lesions.[1][3] Histological data confirmed that treatment with risedronate led to the formation of normal lamellar bone.[2] The robust and consistent data from these early trials provided the basis for the regulatory approval of risedronate for this indication and solidified its role in the management of Paget's disease of bone. This guide serves as a technical resource for understanding the pivotal research that shaped our current therapeutic approach to this challenging skeletal disorder.

References

- 1. Improvement of pagetic bone lesions with risedronate treatment: a radiologic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Risedronate, a highly effective, short-term oral treatment for Paget's disease: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Risedronate in the treatment of Paget's disease of bone: an open label, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paget's disease of bone: reduction of disease activity with oral risedronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A randomized, double-blind comparison of risedronate and etidronate in the treatment of Paget's disease of bone. Paget's Risedronate/Etidronate Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond FPPS: An In-depth Technical Guide to the Alternative Molecular Targets of Risedronate

For Immediate Release

[City, State] – [Date] – While the potent anti-resorptive effects of the bisphosphonate risedronate are primarily attributed to its inhibition of farnesyl pyrophosphate synthase (FPPS) in osteoclasts, a growing body of evidence reveals a more complex pharmacological profile. This technical guide delves into the molecular targets of risedronate beyond FPPS, providing researchers, scientists, and drug development professionals with a comprehensive overview of its alternative mechanisms of action. This report summarizes key quantitative data, details experimental protocols from cited studies, and visualizes the intricate signaling pathways involved.

Direct Effects on Osteoclast and Osteoblast Differentiation and Function

Risedronate's influence extends beyond inducing apoptosis in mature osteoclasts. It directly impacts the differentiation of both osteoclasts and osteoblasts, the primary cells involved in bone remodeling.

In vitro studies have demonstrated that risedronate can inhibit the differentiation of osteoclasts from their precursors. Specifically, it has been shown to suppress the expression of key transcription factors, c-Fos and nuclear factor of activated T cells c1 (NFATc1), which are crucial for osteoclastogenesis.[1]

Conversely, risedronate has been observed to promote osteoblast differentiation.[2] Studies on osteoblastic cell cultures have shown that risedronate can stimulate the synthesis of Type I Collagen and enhance the activity of alkaline phosphatase (ALP), both markers of osteoblast maturation and bone formation.[2]

Table 1: Effects of Risedronate on Osteoblastic Cells

| Parameter | Risedronate Concentration | Cell Line | Effect | Reference |

| Cell Proliferation & Viability | 10⁻⁴ M and 10⁻³ M | MC3T3-E1 | Decrease after 48 and 72 hours | [2] |

| Type I Collagen Synthesis | 10⁻⁴ M | MC3T3-E1 | Stimulated after 48 and 72 hours | [2] |

| Alkaline Phosphatase (ALP) Activity | 10⁻⁴ M | MC3T3-E1 | Increased after 7 and 10 days | [2] |

| Matrix Mineralization | 10⁻⁴ M | MC3T3-E1 | Increased calcium content after 14 days | [2] |

Detailed Experimental Protocols:

Osteoblast Culture and Treatment: MC3T3-E1 cells are cultured in a suitable medium, such as Alpha Minimum Essential Medium (α-MEM), supplemented with 10% fetal bovine serum (FBS) and antibiotics. For experiments, cells are seeded at a specific density (e.g., 1x10⁴ cells/well in a 24-well plate). After reaching a certain confluence, the cells are exposed to varying concentrations of risedronate (e.g., 10⁻⁸ M to 10⁻³ M).[2]

Alkaline Phosphatase (ALP) Activity Assay: After treatment with risedronate for the desired time points (e.g., 7 and 10 days), the cell layer is washed with phosphate-buffered saline (PBS). The cells are then lysed using a lysis buffer (e.g., 0.1% Triton X-100). The ALP activity in the cell lysate is determined using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as the substrate. The absorbance is measured at 405 nm, and the results are normalized to the total protein content.[2]

Type I Collagen Quantification: The amount of Type I Collagen synthesized by the osteoblastic cells can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for mouse Type I Collagen, following the manufacturer's instructions.[2]

Modulation of Cancer Cell Apoptosis via Isoprenoid-Independent Pathways

Risedronate has been shown to induce apoptosis in various cancer cell lines, including breast cancer and osteosarcoma.[3][4][5] While this effect is partly due to the inhibition of the mevalonate (B85504) pathway (an isoprenoid-dependent mechanism), evidence suggests the involvement of an isoprenoid-independent pathway.[3][4]

A key player in this alternative pathway is the pro-apoptotic protein Bim (Bcl-2-like protein 11). Studies have shown that risedronate treatment can lead to the induction of Bim, which subsequently triggers the apoptotic cascade.[4] The down-regulation of Bim using siRNA has been found to significantly reduce risedronate-induced apoptosis in breast cancer cells.[4]

Inhibition of Matrix Metalloproteinases (MMPs)

Several bisphosphonates, including risedronate, have been found to inhibit the activity of various matrix metalloproteinases (MMPs).[6][7] MMPs are a family of enzymes that play a crucial role in the degradation of the extracellular matrix and are implicated in pathological processes such as tumor invasion and metastasis.

Detailed Experimental Protocols:

MMP Activity Assay: The inhibitory effect of risedronate on MMP activity can be assessed using commercially available fluorometric or colorimetric assay kits. Briefly, a specific MMP enzyme is incubated with its corresponding substrate in the presence or absence of varying concentrations of risedronate. The cleavage of the substrate results in a fluorescent or colorimetric signal that is measured over time. The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the risedronate concentration.

Influence on Endothelial Progenitor Cells and Vascular Calcification

Recent research suggests that bisphosphonates may have effects on the vasculature. A study on healthy postmenopausal women treated with risedronate showed a significant downregulation of gene sets for osteoblast differentiation and proliferation in endothelial progenitor cells (EPCs).[8] This finding points towards a potential mechanism by which risedronate may inhibit vascular calcification, a process where EPCs can adopt an osteoblastic phenotype.

Table 2: Effect of Risedronate on Endothelial Progenitor Cells

| Parameter | Treatment Group | Duration | Effect | Reference |